N-(5-chloro-2-methoxyphenyl)-2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}acetamide
Description
This compound features a 5-chloro-2-methoxyphenyl group linked via an acetamide backbone to a 1H-imidazole ring substituted with hydroxymethyl and methylcarbamoylmethyl groups.
Properties
IUPAC Name |
2-[2-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O4S/c1-18-14(23)7-21-11(8-22)6-19-16(21)26-9-15(24)20-12-5-10(17)3-4-13(12)25-2/h3-6,22H,7-9H2,1-2H3,(H,18,23)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQFHTQSPOUKSHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN1C(=CN=C1SCC(=O)NC2=C(C=CC(=C2)Cl)OC)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}acetamide involves multiple steps, starting from readily available precursors. The general synthetic route includes the following steps:
Formation of the Chlorinated Methoxyphenyl Intermediate: This step involves the chlorination of 2-methoxyphenol to obtain 5-chloro-2-methoxyphenol.
Synthesis of the Imidazole Intermediate:
Coupling Reaction: The final step involves the coupling of the chlorinated methoxyphenyl intermediate with the imidazole intermediate using a suitable coupling agent under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, precise temperature control, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The imidazole ring can undergo reduction under specific conditions to form a dihydroimidazole derivative.
Substitution: The chlorine atom in the methoxyphenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions include carboxylic acid derivatives, dihydroimidazole derivatives, and various substituted phenyl derivatives.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the inhibition of microbial growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
- N-(5-Chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide : Replaces the imidazole with a 1,3,4-oxadiazole ring and uses a butanamide chain. This compound exhibits lipoxygenase (LOX) inhibitory activity (IC50 = 12.5 µM), suggesting the 5-chloro-2-methoxyphenyl group is critical for enzyme binding .
- 2-{[1-(4-Chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-methylisoxazol-3-yl)acetamide : Features a 4-chlorophenyl group instead of 5-chloro-2-methoxyphenyl and an isoxazole substituent. It demonstrates antibacterial activity (IC50 = 8.3 µM against Staphylococcus aureus), highlighting the importance of halogen positioning for microbial targeting .
Modifications on the Imidazole Ring
- N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl] Acetamide : Incorporates a nitro group and phenylsulfonylmethyl substituent on the imidazole. This derivative shows potent antiparasitic activity (EC50 = 0.8 µM against Entamoeba histolytica), outperforming metronidazole while reducing mutagenicity .
- N-(1H-Benzo[d]imidazol-2-yl)-2-phenyl-N'-tosylacetamidine: Replaces the hydroxymethyl group with a tosylamidine moiety.
Sulfanyl Linkage and Acetamide Backbone
- N-(3-Chloro-4-methylphenyl)-2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide : Utilizes a dual sulfanyl-thiadiazole scaffold. This compound’s thioether linkages enhance metabolic stability, though its biological activity remains uncharacterized .
- 2-(1H-Indol-3-yl-methyl)-1,3,4-oxadiazole-5-thiol : Replaces the acetamide with an indole-oxadiazole system, demonstrating moderate antifungal activity (MIC = 16 µg/mL against Candida albicans) .
Key SAR Insights :
- Halogen Positioning : 5-Chloro-2-methoxyphenyl enhances LOX binding, while 4-chlorophenyl improves antibacterial activity .
- Imidazole Substituents : Hydroxymethyl groups may improve solubility, whereas nitro or sulfonyl groups enhance antiparasitic potency .
- Sulfanyl Bridges : Thioether linkages improve stability but require optimization to avoid toxicity .
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including its antimicrobial properties, cytotoxicity, and mechanism of action, supported by data tables and relevant research findings.
- Molecular Formula : C19H18ClN5O3
- Molecular Weight : 399.8 g/mol
- IUPAC Name : N-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-N-methyl-2-phenyltriazole-4-carboxamide
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit significant biological activities. The following sections detail specific findings related to the biological activity of this compound.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of imidazole derivatives, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and fungi like Candida neoformans.
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| N-(5-chloro-2-methoxyphenyl)-2-{[5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetamide | Anti-MRSA | 16 |
| 6-methoxy-phenethyl-indole-imidazole | Antifungal | ≤0.25 |
| 5-phenyl-1H-imidazole | Antifungal | ≤0.25 |
These results suggest that structural modifications, such as halogenation and the presence of methoxy groups, enhance antimicrobial efficacy .
Cytotoxicity Studies
Cytotoxicity assays conducted on various human cancer cell lines indicate that while some derivatives exhibit significant cytotoxic effects, others show selectivity without substantial toxicity.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 26 | HEK293 (human embryonic kidney) | >32 |
| Compound 32 | SISO (human cancer cell line) | 3.77 |
Notably, compounds with specific substitutions demonstrated lower cytotoxicity while maintaining antimicrobial activity, indicating a promising therapeutic index .
The mechanism by which this compound exerts its biological effects appears to be linked to its ability to induce apoptosis in cancer cells. Studies have shown that increasing concentrations lead to a higher percentage of early apoptotic cells.
"The induction of early apoptosis was significantly observed at higher concentrations, suggesting a dose-dependent mechanism."
Case Studies
-
Study on MRSA Resistance :
A study evaluated the effectiveness of various imidazole derivatives against MRSA. The compound displayed moderate activity with an MIC of 16 µg/mL, indicating potential as a lead compound for further development against resistant bacterial strains . -
Cytotoxicity in Cancer Research :
In vitro studies on human cancer cell lines revealed that the compound exhibited selective cytotoxicity, with IC50 values indicating effective inhibition of cell growth without significant toxicity to normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
